CCK1-specific peptide substrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

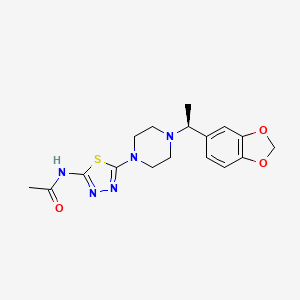

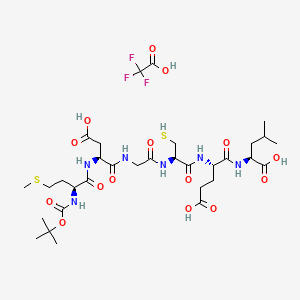

The CCK1-specific peptide substrate is a biologically active peptide derived from rabbit muscle glycogen synthase. It is specifically designed as a substrate for Casein Kinase I (CK1), which phosphorylates the serine residue at position 10. This peptide plays a crucial role in various biochemical and physiological processes, particularly in the study of enzyme-substrate interactions and signal transduction pathways .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of the CCK1-specific peptide substrate involves solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled using activating agents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin using trifluoroacetic acid (TFA).

Industrial Production Methods: In an industrial setting, the production of the this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput synthesis of peptides. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .

Analyse Des Réactions Chimiques

Types of Reactions: The CCK1-specific peptide substrate primarily undergoes phosphorylation reactions. Casein Kinase I (CK1) phosphorylates the serine residue at position 10, while Protein Kinase A (PKA) phosphorylates the serine residue at position 7 in vivo .

Common Reagents and Conditions:

Phosphorylation by CK1: The reaction typically occurs in a buffered solution containing adenosine triphosphate (ATP) and magnesium ions (Mg²⁺) at physiological pH and temperature.

Phosphorylation by PKA: This reaction also requires ATP and Mg²⁺, and it occurs under similar physiological conditions.

Major Products: The primary product of these reactions is the phosphorylated form of the this compound, which can be further analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Applications De Recherche Scientifique

The CCK1-specific peptide substrate has a wide range of applications in scientific research:

Chemistry: It is used to study enzyme kinetics and substrate specificity of Casein Kinase I and other kinases.

Biology: The peptide is employed in cell signaling studies to understand the role of phosphorylation in cellular processes.

Medicine: It serves as a tool for investigating the mechanisms of diseases related to kinase dysregulation, such as cancer and neurodegenerative disorders.

Industry: The peptide is utilized in the development of kinase inhibitors and other therapeutic agents.

Mécanisme D'action

The CCK1-specific peptide substrate exerts its effects through phosphorylation by Casein Kinase I. The phosphorylation of serine residues alters the peptide’s conformation and activity, thereby modulating its interactions with other proteins and cellular components. This process is crucial for regulating various cellular functions, including signal transduction, gene expression, and metabolic pathways .

Comparaison Avec Des Composés Similaires

CCK2-specific peptide substrate: Similar to the CCK1-specific peptide substrate but designed for Casein Kinase II.

Glycogen synthase kinase 3 (GSK3) peptide substrate: Another kinase substrate used to study GSK3 activity.

Uniqueness: The this compound is unique due to its specificity for Casein Kinase I and its role in studying the phosphorylation of serine residues. This specificity makes it a valuable tool for dissecting the molecular mechanisms of CK1-mediated signaling pathways and for developing targeted therapeutic strategies .

Propriétés

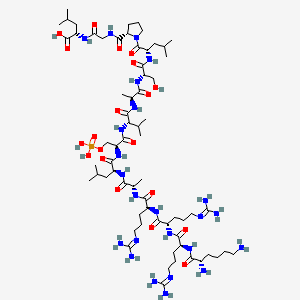

Formule moléculaire |

C66H123N24O20P |

|---|---|

Poids moléculaire |

1603.8 g/mol |

Nom IUPAC |

(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phosphonooxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C66H123N24O20P/c1-33(2)27-43(85-51(93)37(9)79-54(96)40(18-13-23-75-64(69)70)83-56(98)42(20-15-25-77-66(73)74)84-55(97)41(19-14-24-76-65(71)72)82-53(95)39(68)17-11-12-22-67)57(99)88-47(32-110-111(107,108)109)59(101)89-50(36(7)8)61(103)80-38(10)52(94)87-46(31-91)58(100)86-44(28-34(3)4)62(104)90-26-16-21-48(90)60(102)78-30-49(92)81-45(63(105)106)29-35(5)6/h33-48,50,91H,11-32,67-68H2,1-10H3,(H,78,102)(H,79,96)(H,80,103)(H,81,92)(H,82,95)(H,83,98)(H,84,97)(H,85,93)(H,86,100)(H,87,94)(H,88,99)(H,89,101)(H,105,106)(H4,69,70,75)(H4,71,72,76)(H4,73,74,77)(H2,107,108,109)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,50-/m0/s1 |

Clé InChI |

FDAMXGOKZCXFBL-CFHGBKCLSA-N |

SMILES isomérique |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](COP(=O)(O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N |

SMILES canonique |

CC(C)CC(C(=O)NC(COP(=O)(O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NCC(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

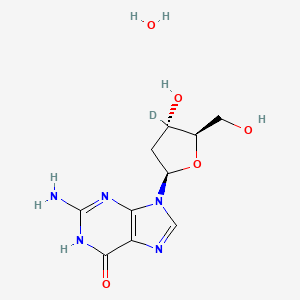

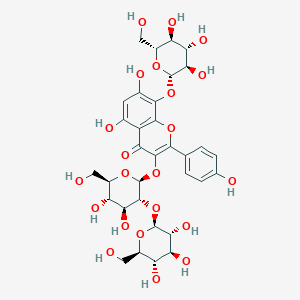

![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-2-one](/img/structure/B15139731.png)

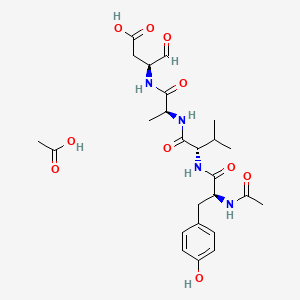

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B15139764.png)

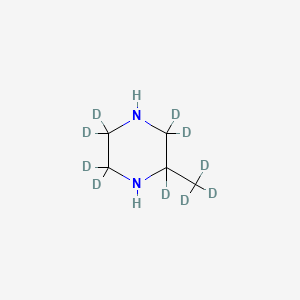

![N-[9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]purin-6-yl]acetamide](/img/structure/B15139788.png)